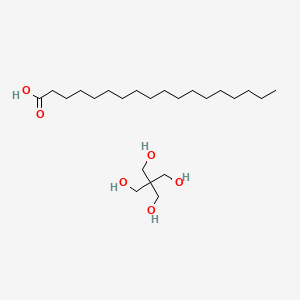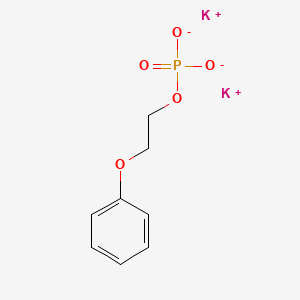
Dipotassium 2-phenoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-phenoxyethyl phosphate: is a heterocyclic organic compound with the molecular formula C8H9K2O5P and a molecular weight of 294.324 g/mol . It is commonly used in various experimental and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of dipotassium 2-phenoxyethyl phosphate typically involves the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is carried out in a reaction kettle, with the temperature controlled at a maximum of 90°C. The pH value is regulated to be between 8.9 and 9.5 at the end of the reaction .
Industrial Production Methods: : Industrial production of this compound follows a similar neutralization process. After the neutralization reaction, the mixture is decolorized using activated carbon, filtered, and then concentrated and crystallized. The crystallized product is dehydrated using a centrifugal machine and dried at temperatures between 60°C and 70°C .
Analyse Chemischer Reaktionen
Types of Reactions: : Dipotassium 2-phenoxyethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products: : The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various substituted phenoxyethyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, dipotassium 2-phenoxyethyl phosphate is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: : In biological research, it is used to study the effects of phosphate compounds on cellular processes and as a source of phosphorus in nutrient media.
Medicine: : In medicine, this compound is explored for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.
Industry: : Industrial applications include its use as a stabilizer in various formulations and as an additive in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its role as a source of phosphate ions. Once introduced into the body or a reaction system, the phosphate ions participate in various biochemical and chemical processes. These processes include phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include dipotassium phosphate, potassium dihydrogen phosphate, and other phosphate esters.
Uniqueness: : Dipotassium 2-phenoxyethyl phosphate is unique due to its specific structure, which includes a phenoxyethyl group. This structure imparts distinct chemical properties and reactivity compared to other phosphate compounds .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties make it valuable for various synthetic and analytical processes.
Eigenschaften
CAS-Nummer |
68511-20-6 |
|---|---|
Molekularformel |
C8H9K2O5P |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




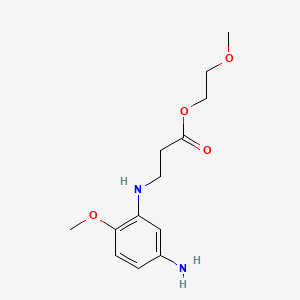
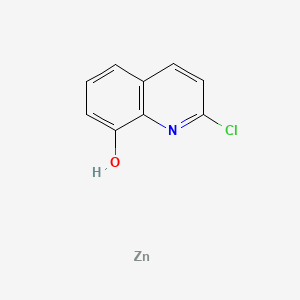
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
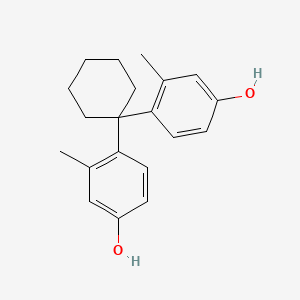
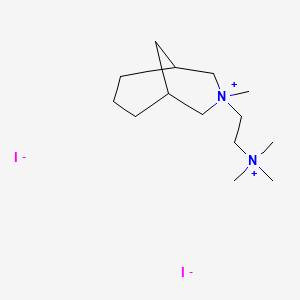
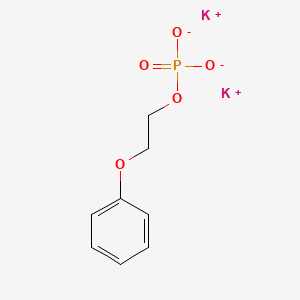
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

